molecular formula C9H11NO3 B1427923 (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine CAS No. 1250007-67-0

(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine

Cat. No. B1427923
M. Wt: 181.19 g/mol
InChI Key: QRWGNZIUKGWTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine” is a chemical compound with the molecular formula C9H11NO3 . It is used in various scientific research and has been referenced in several studies .


Synthesis Analysis

The synthesis of similar compounds involves a reaction mixture that is filtered and concentrated under vacuum to remove the solvent. The residue is then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Molecular Structure Analysis

The molecular structure of “(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine” consists of a benzodioxol group with a methoxy group at the 6th position and a methanamine group attached to the 5th position . The exact mass and monoisotopic mass of the compound are 273.0767857 g/mol .

Scientific Research Applications

  • Synthesis and Structural Applications : A study by Pradeep et al. (2016) describes novel methodologies for synthesizing benzo[b]phenanthridine and 6H-dibenzo[c,h]chromen-6-one skeletons, essential in pharmaceutical and material sciences (Pradeep et al., 2016).

  • Intermediary in Drug Synthesis : Research by Nageswararao et al. (2017) mentions the synthesis of key intermediates in the production of the drug Eluxadoline, demonstrating its utility in the pharmaceutical industry (Nageswararao et al., 2017).

  • Antibacterial and Antifungal Properties : Joseph et al. (2006) isolated a compound from Securidaca longepedunculata exhibiting antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Joseph et al., 2006).

  • Antimicrobial Activity of Derivatives : A study by Thomas et al. (2010) on quinoline derivatives carrying 1,2,3-triazole moiety, starting from 4-methoxyaniline, showed significant antibacterial and antifungal activities, which can be crucial for pharmaceutical applications (Thomas et al., 2010).

  • Antitumor and Antimicrobial Applications : Research by Xia et al. (2011) on compounds isolated from marine endophytic fungus Nigrospora sp. revealed moderate antitumor and antimicrobial activities, suggesting potential in cancer and infection treatments (Xia et al., 2011).

  • Anti-proliferative Activity : Zhang et al. (2007) demonstrated the synthesis and evaluation of natural dihydrostilbenes and their analogues for anti-proliferative activity against human cancer cell lines, indicating its potential in cancer therapy (Zhang et al., 2007).

Future Directions

The future directions for the use of “(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine” are not explicitly mentioned in the available literature .

properties

IUPAC Name

(6-methoxy-1,3-benzodioxol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWGNZIUKGWTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CN)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine
Reactant of Route 3
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine
Reactant of Route 6
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.